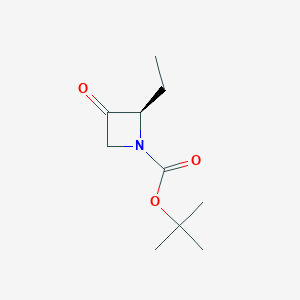

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate

Description

Chemical Structure: This compound (C₁₀H₁₇NO₃, MW 199.25 g/mol) features a β-lactam (azetidine) core with a tert-butyl carboxylate group at position 1, an ethyl substituent at the 2R stereocenter, and a ketone at position 3 . Its compact, strained four-membered ring and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and protease inhibitors.

Properties

IUPAC Name |

tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-7-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFXDNYVBBHHU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

Azetidine intermediates bearing a chiral auxiliary (e.g., Oppolzer’s sultam) undergo diastereoselective alkylation at the 2-position. Subsequent cleavage of the auxiliary and oxidation yields the (2R)-configured product. This method achieves diastereomeric ratios (dr) > 95:5 but requires multi-step purification.

Enzymatic Resolution

Racemic 2-ethyl-3-hydroxyazetidine tert-butyl carbamate is subjected to lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the (2S)-enantiomer, leaving the (2R)-alcohol for isolation and oxidation. This method provides ee > 98% but with maximal theoretical yield of 50%.

Comparative Analysis of Methodologies

The table below evaluates the efficiency, scalability, and stereochemical outcomes of predominant methods:

| Method | Yield (%) | ee/dr | Scalability | Key Limitations |

|---|---|---|---|---|

| Grignard Addition | 72 | 84% ee | Moderate | Requires cryogenic conditions |

| La(OTf)₃ Cyclization | 78 | N/A | High | Needs chiral epoxide precursor |

| Enzymatic Resolution | 45 | 98% ee | Low | Maximum 50% yield |

The La(OTf)₃-catalyzed cyclization offers superior scalability but lacks inherent stereocontrol. Combining enzymatic resolution with catalytic cyclization may provide a viable pathway for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or ethyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the tert-butyl group influences its reactivity and stability, making it a valuable building block in organic synthesis.

Molecular Formula: CHNO

Molecular Weight: 241.34 g/mol

IUPAC Name: this compound

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical transformations. It serves as a precursor for synthesizing other azetidine derivatives and related compounds, which are essential in developing new materials and pharmaceuticals .

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. The azetidine ring can mimic certain biological structures, making it useful in studying how specific enzymes interact with substrates. This property is particularly valuable in drug discovery, where understanding these interactions can lead to the development of new therapeutic agents .

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate in the synthesis of various drugs. Its ability to undergo further functionalization makes it a candidate for developing novel drug molecules with enhanced efficacy and selectivity against specific targets .

Industrial Uses

In industry, this compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of agrochemicals and other fine chemicals due to its favorable properties that enhance product performance .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving amino acid derivatives.

- Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production

In industrial settings, continuous flow processes are often utilized to improve efficiency and yield during production. Flow microreactor systems allow for better control over reaction conditions compared to traditional batch methods, leading to enhanced sustainability in chemical manufacturing .

Case Study 1: Drug Development

Recent studies have highlighted the potential of this compound in developing new antibiotics by modifying its structure to enhance antibacterial activity against resistant strains . These modifications leverage the compound's unique structural features to create derivatives that exhibit improved pharmacokinetic profiles.

Case Study 2: Enzyme Mechanism Studies

Research conducted on enzyme interactions has demonstrated that derivatives of this compound can serve as effective probes for studying enzyme mechanisms involved in drug metabolism . The insights gained from these studies contribute significantly to understanding how drugs are processed in biological systems.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The azetidine ring can participate in various chemical transformations, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-Benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate (C₁₇H₂₃NO₃, MW 289.168 g/mol)

- Structural Differences: Substituents: A benzyl group at position 3 and an ethyl ester at position 3 (vs. ethyl at 2R in the target compound). Stereochemistry: No explicit stereochemical data provided .

- Synthesis : Prepared via sodium hydride-mediated cyclization (66% yield), yielding a yellow oil (Rf = 0.26) .

Tert-Butyl (3R,4S)-3-Acetoxy-2-oxo-4-phenylazetidine-1-carboxylate (CAS 161183-22-8)

Tert-Butyl 3-Amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 183062-96-6)

- Structural Differences: Functional Groups: Amino and ethoxy-oxoethyl groups at position 3 (vs. ethyl and ketone). Similarity: 0.94 structural similarity to the target compound due to the tert-butyl carboxylate and azetidine core .

- Applications: The amino group enhances nucleophilic reactivity, making it suitable for peptide coupling or as a building block in drug discovery .

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid (CAS 183062-96-6)

- Structural Differences :

- Physicochemical Properties : The carboxylic acid group increases polarity, affecting solubility and crystallinity compared to the neutral ethyl-ketone derivative .

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Stereochemistry | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₇NO₃ | 199.25 | 2R-ethyl, 3-oxo | 2R | β-lactam intermediates, APIs |

| Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine | C₁₇H₂₃NO₃ | 289.168 | 3-benzyl, ethyl ester | N/A | Biological activity screening |

| tert-Butyl (3R,4S)-3-acetoxy-4-phenylazetidine | C₁₆H₁₉NO₅ | 305.33 | 3R-acetoxy, 4S-phenyl | 3R,4S | Chiral synthesis |

| tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine | C₁₂H₂₀N₂O₄ | 256.30 | 3-amino, ethoxy-oxoethyl | N/A | Peptide mimetics |

Biological Activity

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate, commonly referred to as tert-butyl 3-oxoazetidine-1-carboxylate , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- CAS Number : 398489-26-4

- Structure : The compound features a tert-butyl ester functional group attached to a 3-oxoazetidine ring, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate typically involves the oxidation of hydroxyl groups on an azetidine ring. A common method includes:

-

Preparation of 3-hydroxyazetidine-1-carboxylic acid :

- Reacting di-tert-butyl dicarbonate with sodium bicarbonate in dioxane.

- Stirring the mixture with water for approximately 15 hours.

- Formation of the final product :

Pharmacological Applications

Tert-butyl 3-oxoazetidine-1-carboxylate has been investigated for various pharmacological properties, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory disorders .

- Anticancer Activity : The compound is noted as a key intermediate in the synthesis of biologically active molecules that have shown promise in cancer therapy. Its structural features allow for modifications that enhance anticancer activity .

The biological activity of tert-butyl 3-oxoazetidine-1-carboxylate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors linked to immune responses or tumor growth .

Case Studies

Several studies have highlighted the biological relevance of tert-butyl 3-oxoazetidine-1-carboxylate:

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and carbons. Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of substituents.

- X-ray Crystallography : Resolves absolute configuration via Flack parameter analysis, as demonstrated for structurally similar azetidine derivatives in Acta Crystallographica reports .

- Circular Dichroism (CD) : Correlates Cotton effects with stereochemical environments.

How can researchers optimize the yield of this compound in multi-step syntheses encountering low intermediate stability?

Q. Advanced

- Temperature Control : Maintain intermediates below 0°C to prevent degradation (e.g., during sulfonylation or carboxylation steps) .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or trityl groups to stabilize reactive azetidine nitrogens .

- In Situ Derivatization : Convert unstable intermediates directly to stable derivatives (e.g., boronate esters) without isolation .

What strategies resolve contradictions in reported reaction conditions for synthesizing derivatives of this compound?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (solvent, catalyst loading, temperature) to identify optimal conditions.

- Analytical Validation : Compare reaction outcomes using HPLC-MS and F NMR (if fluorinated intermediates exist).

- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., O in carbonyl groups) to clarify discrepancies .

How does the tert-butyl group influence reactivity in subsequent derivatization reactions?

Intermediate

The tert-butyl group provides steric hindrance, protecting the azetidine nitrogen from undesired nucleophilic attacks. However, it may slow down deprotection under acidic conditions (e.g., TFA in dichloromethane). Computational modeling (DFT) predicts steric effects on transition states, aiding in designing efficient deprotection protocols .

What computational methods predict the stability of this compound under varying pH conditions?

Q. Advanced

- pKa Calculations : Use software like MarvinSketch or ACD/Labs to estimate protonation states.

- Molecular Dynamics (MD) : Simulate hydrolysis of the oxoazetidine ring in aqueous buffers.

- Quantitative Structure-Property Relationship (QSPR) : Correlate substituent electronic effects (e.g., ethyl vs. methyl groups) with stability trends .

What common impurities arise during synthesis, and how are they removed?

Q. Basic

- Byproducts : Incomplete Boc protection or azetidine ring-opening products.

- Removal : Sequential washes (acid/base extraction) and size-exclusion chromatography. LC-MS or H NMR (integrating tert-butyl singlet at ~1.4 ppm) quantifies purity .

How does X-ray crystallography confirm absolute configuration?

Advanced

Single-crystal X-ray diffraction determines bond angles and torsion angles, distinguishing (2R) from (2S) configurations. For example, Acta Crystallographica studies use Flack parameters (near 0 for correct enantiomer) to validate stereochemistry .

What role does the azetidine ring conformation play in biological activity?

Intermediate

The strained four-membered ring enhances binding affinity to enzymes (e.g., proteases) via restricted conformational flexibility. Derivatives with 3-oxo groups show activity as calcium channel blockers or HDAC inhibitors, as seen in PubChem bioactivity data .

How do solvent choices impact stereochemical outcomes?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.